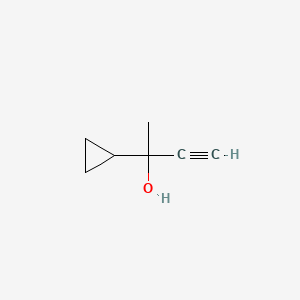

2-Cyclopropylbut-3-yn-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylbut-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-3-7(2,8)6-4-5-6/h1,6,8H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBLNDNWPNEHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)(C1CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963108 | |

| Record name | 2-Cyclopropylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-02-3 | |

| Record name | α-Ethynyl-α-methylcyclopropanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-ol, 2-cyclopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopropylbut-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Cyclopropylbut-3-yn-2-ol chemical properties

An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Properties, Reactivity, and Synthetic Utility

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern organic synthesis and drug discovery, the demand for novel, versatile building blocks is perpetual. Molecules that offer a unique combination of structural motifs and reactive handles are of paramount importance. This compound, a tertiary propargylic alcohol, is one such compound. It elegantly combines the strained, spirocyclic nature of a cyclopropyl group with the linear rigidity and reactivity of a terminal alkyne, all centered around a chiral tertiary alcohol. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its synthesis, spectroscopic properties, rich chemical reactivity, and potential applications, offering field-proven insights and detailed experimental context.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 4378-02-3) is an organic compound with the molecular formula C₇H₁₀O.[1] Its structure features a cyclopropyl ring and a terminal acetylene group attached to a central carbon atom, which also bears a hydroxyl group and a methyl group. This unique amalgamation of functional groups dictates its chemical behavior and synthetic potential.

The cyclopropyl moiety is known to confer unique pharmacological properties when incorporated into drug candidates, such as enhanced metabolic stability and improved binding affinity.[2] The terminal alkyne serves as a versatile handle for a myriad of transformations, including click chemistry, coupling reactions, and hydrogenations.[2] The tertiary alcohol provides a site for further functionalization and influences the reactivity of the adjacent groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | [1] |

| Molecular Weight | 110.15 g/mol | [1] |

| CAS Number | 4378-02-3 | [1] |

| Boiling Point | ~150-155 °C (predicted) | [3] |

| Density | ~0.90 g/cm³ (predicted) | [3] |

| Appearance | Colorless liquid (predicted) | [3] |

| Solubility | Soluble in common organic solvents like ethanol and ether. | [3] |

Synthesis of this compound

The most direct and common method for synthesizing tertiary propargylic alcohols is through the nucleophilic addition of a metal acetylide to a ketone.[4][5] For this compound, this involves the reaction of cyclopropylacetylene with acetone. The reaction proceeds via the deprotonation of cyclopropylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of acetone.

Experimental Protocol: Synthesis via Alkynylation of Acetone

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Cyclopropylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous THF (50 mL) and cyclopropylacetylene (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium in hexanes (1.05 eq) is added dropwise to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the lithium cyclopropylacetylide is observed. The mixture is stirred for an additional 30 minutes at -78 °C.

-

Addition to Ketone: Anhydrous acetone (1.1 eq), dissolved in a small amount of anhydrous THF, is added dropwise from the dropping funnel over 20 minutes. The reaction is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

-

Workup: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality: The use of a strong, non-nucleophilic base like n-BuLi is critical for the quantitative deprotonation of the terminal alkyne without competing side reactions. The low temperature (-78 °C) is essential to prevent side reactions and ensure kinetic control of the addition.

Workflow Diagram

Caption: Mechanism of the Meyer-Schuster rearrangement.

Selective Hydrogenation

The triple bond in this compound can be selectively reduced. This is a synthetically valuable transformation, as it allows access to allylic or saturated alcohols.

-

To Alkene: Using Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) or other poisoned palladium catalysts results in syn-addition of hydrogen to form the corresponding (Z)-allylic alcohol, 2-cyclopropylbut-3-en-2-ol.

-

To Alkane: Complete reduction of the alkyne to an alkane can be achieved using catalysts like Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, yielding 2-cyclopropylbutan-2-ol. [6][7]

Reactions of the Cyclopropyl Ring

The strained cyclopropane ring is susceptible to ring-opening reactions under electrophilic or acidic conditions. [8][9]The presence of the adjacent tertiary alcohol can facilitate this process by stabilizing the resulting carbocationic intermediate. This reactivity opens pathways to linear or larger cyclic structures, which are not readily accessible otherwise. For example, treatment with a strong acid could lead to a ring-opened carbocation that can be trapped by nucleophiles.

Coupling Reactions

The terminal alkyne is an excellent substrate for various transition-metal-catalyzed coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a C-C bond between the terminal alkyne and an aryl or vinyl halide, providing access to a diverse range of more complex molecular architectures.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a potent synthetic intermediate. [3][10]

-

Pharmaceutical Scaffolding: The cyclopropyl group is a "bioisostere" for phenyl rings and other groups, often improving metabolic profiles and target engagement of drug candidates. [2]The rigid alkyne linker can be used to position other pharmacophores with high precision.

-

Complex Molecule Synthesis: It serves as a starting point for the synthesis of natural products and other complex organic molecules where the specific stereochemistry and functionality are crucial. [11]* Materials Science: The alkyne functionality can be used for polymerization or for grafting onto surfaces via "click" reactions, suggesting potential applications in materials science. [2]

Safety and Handling

As with any reactive chemical, proper safety protocols must be observed when handling this compound.

-

Hazards: The compound is expected to be a flammable liquid. It may cause skin and eye irritation. [3]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.

Conclusion

This compound stands out as a building block of significant potential. Its synthesis is straightforward, and its unique combination of a cyclopropyl ring, a tertiary alcohol, and a terminal alkyne provides a rich platform for diverse chemical transformations. For the medicinal chemist, it offers a scaffold that blends metabolic stability with versatile functionalization. For the synthetic chemist, it is a key intermediate for constructing complex molecular targets. Understanding its core chemical properties, as detailed in this guide, is the first step toward unlocking its full synthetic utility.

References

-

PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

-

ChemBK. (2024, April 10). 2-Cyclopropylbutan-2-ol. Retrieved from [Link]

-

Metabolomics. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]

-

ResearchGate. (n.d.). List of tertiary propargylic alcohols 1 and electron-rich arenes 2.... Retrieved from [Link]

-

Teasdale, F. (n.d.). Understanding the Applications of Cyclopropyl Acetylene in Modern Chemistry. Retrieved from [Link]

- DePuy, C. H. (1970). The Chemistry of Cyclopropanols. Accounts of Chemical Research, 1(11), 333-339.

-

NIH. (2022, August 12). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Retrieved from [Link]

-

NIH. (n.d.). Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

- Waser, J., & De Simone, F. (2009). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. CHIMIA International Journal for Chemistry, 63(3), 114-118.

-

MDPI. (2021, April 15). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction | CHIMIA [chimia.ch]

- 10. Buy this compound (EVT-1614029) | 4378-02-3 [evitachem.com]

- 11. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

A-Technical-Guide-to-the-Synthesis-of-2-Cyclopropylbut-3-yn-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-cyclopropylbut-3-yn-2-ol, a valuable propargylic alcohol derivative. Propargylic alcohols are crucial building blocks in organic synthesis, serving as precursors for a wide array of pharmaceuticals, agrochemicals, and materials.[1][2] This document details the predominant synthesis strategy via the nucleophilic addition of an acetylide to cyclopropyl methyl ketone. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound is a tertiary propargylic alcohol characterized by the presence of both a cyclopropyl group and a terminal alkyne. This unique structural combination makes it a highly versatile intermediate in organic synthesis. The strained cyclopropyl ring offers unique electronic and steric properties, while the reactive alkyne moiety allows for a multitude of subsequent transformations, such as coupling reactions (e.g., Sonogashira, Glaser), hydration, and reduction.

The propargylic alcohol functional group itself is a cornerstone in medicinal chemistry, found in various therapeutic agents, including antiviral and anti-cancer drugs.[2][3] Therefore, robust and efficient access to functionalized propargylic alcohols like this compound is of significant interest to the scientific community.

Retrosynthetic Analysis and Core Synthesis Strategy

A retrosynthetic analysis of this compound points to a logical and highly effective disconnection at the C2-C3 bond. This approach identifies cyclopropyl methyl ketone as the electrophilic carbonyl component and an ethynyl anion (acetylide) as the nucleophilic partner. This strategy is an example of the Favorskii reaction, a well-established method for the formation of propargylic alcohols.[4][5]

The primary forward synthesis pathway involves the reaction of an organometallic acetylide reagent with cyclopropyl methyl ketone. The choice of the metal counter-ion (e.g., Li+, Na+, MgBr+) and reaction conditions are critical for achieving high yield and purity.

Primary Synthesis Pathway: Acetylide Addition to Cyclopropyl Methyl Ketone

The most direct and widely employed method for synthesizing this compound is the nucleophilic addition of an acetylide to the carbonyl carbon of cyclopropyl methyl ketone.[6] This section details the mechanism and a field-proven protocol using a commercially available lithium acetylide source.

Mechanistic Insights

The reaction proceeds via the nucleophilic attack of the sp-hybridized, negatively charged carbon of the acetylide on the electrophilic carbonyl carbon of cyclopropyl methyl ketone. This forms a tetrahedral lithium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol product.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents, including lithium acetylide, are extremely strong bases and will react violently with water.[7][8] Therefore, the reaction must be conducted under strictly anhydrous conditions using dried solvents and glassware, typically under an inert atmosphere (e.g., Argon or Nitrogen).

-

Solvent: Tetrahydrofuran (THF) is an ideal solvent for this reaction. It is aprotic and effectively solvates the lithium cation, preventing aggregation of the reagent and enhancing its nucleophilicity.

-

Temperature Control: The initial addition of the ketone to the acetylide solution is performed at low temperatures (e.g., -78 °C) to control the reaction rate, minimize side reactions, and ensure selective 1,2-addition to the carbonyl group.[9]

Visualization of the Core Reaction Mechanism

Caption: Mechanism of acetylide addition to cyclopropyl methyl ketone.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound using Lithium Acetylide, Ethylenediamine Complex, a stable and commercially available source of lithium acetylide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Supplier Example |

| Lithium Acetylide, Ethylenediamine Complex | LiC≡CH·C₂H₈N₂ | 92.07 | Acetylide Source | Sigma-Aldrich |

| Cyclopropyl Methyl Ketone | C₅H₈O | 84.12 | Electrophile | Organic Syntheses[10] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Sigma-Aldrich |

| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | Quenching Agent | Standard Lab Supply |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent | Standard Lab Supply |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | Standard Lab Supply |

Step-by-Step Methodology

-

Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. The glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of inert gas.

-

Reagent Charging: Under a positive pressure of inert gas, add Lithium Acetylide, Ethylenediamine Complex (e.g., 4.6 g, 50 mmol, 1.2 equiv) to the flask.

-

Solvent Addition: Add 100 mL of anhydrous THF via cannula or syringe. Stir the resulting suspension and cool the flask to -78 °C using a dry ice/acetone bath.

-

Ketone Addition: In a separate, dry flask, prepare a solution of cyclopropyl methyl ketone (e.g., 3.5 g, 41.6 mmol, 1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred acetylide suspension over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature over 2-3 hours.[9]

-

Workup - Quenching: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. Caution: This is an exothermic process.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods.

-

¹H NMR: Expected signals include a singlet for the acetylenic proton (C≡C-H), a singlet for the methyl group (CH₃), multiplets for the cyclopropyl protons (CH and CH₂), and a broad singlet for the hydroxyl proton (OH).

-

¹³C NMR: Key signals will correspond to the two sp-hybridized carbons of the alkyne, the quaternary carbinol carbon, the methyl carbon, and the carbons of the cyclopropyl ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands will be observed for the O-H stretch (broad, ~3300 cm⁻¹), the ≡C-H stretch (sharp, ~3300 cm⁻¹), and the C≡C stretch (~2100 cm⁻¹).[11]

Safety and Handling

Trustworthiness through Self-Validation: A protocol's integrity is validated by its inherent safety measures. Adherence to these guidelines is non-negotiable for reproducible and safe outcomes.

-

Organolithium Reagents: Lithium acetylide, ethylenediamine complex is highly reactive and moisture-sensitive.[12][13] It can react violently with water, releasing flammable acetylene gas.[14] All handling must be performed under an inert atmosphere in a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and gloves.[12]

-

Quenching: The quenching step is highly exothermic and must be performed slowly and with adequate cooling to prevent a runaway reaction.

-

Solvent Hazards: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during the experiment.

Conclusion

The synthesis of this compound is reliably achieved through the nucleophilic addition of a lithium acetylide reagent to cyclopropyl methyl ketone. This guide provides a detailed, mechanistically-grounded, and safety-conscious protocol suitable for implementation in a research or process development setting. The described pathway is efficient and utilizes a commercially available reagent, making this valuable synthetic intermediate readily accessible for further applications in drug discovery and materials science.

References

-

Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]

-

Beumel, O. F., & Harris, R. F. (1964). The Preparation of Lithium Acetylide-Ethylenediamine. The Journal of Organic Chemistry, 29(7), 1872–1876. [Link]

-

Cason, J., & Way, E. L. (1951). Ketone, cyclopropyl methyl. Organic Syntheses, 31, 68. [Link]

-

Garst, J. F., & Ungváry, F. (2001). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Organometallics, 20(24), 5204–5206. [Link]

-

Chemitics. (2024, August 21). Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis. [Link]

- Google Patents. (1997).

-

Doraghia, F., Mahdaviana, A. M., & Karimianb, S. (2023). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. Advanced Synthesis & Catalysis. [Link]

- Google Patents. (2014).

-

Midland, M. M., & Tramontano, A. (1980). Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R-endo)-. Organic Syntheses, 59, 16. [Link]

-

Reddy, T. R., & Ghorai, P. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3169. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Lithium acetylide, ethylenediamine complex 85-92%. [Link]

-

ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

-

Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society, 102(1), 217–226. [Link]

-

Piber, M., & Fasan, R. (2022). A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters, 24(24), 4419–4423. [Link]

-

Study.com. (n.d.). Grignard reagents undergo a general and very useful reaction with ketones. [Link]

-

ATB (Automated Topology Builder). (n.d.). (2R)-3-Butyn-2-ol | C4H6O | MD Topology | NMR. [Link]

-

Kumar, A., & Ila, H. (2020). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 10(52), 31227–31231. [Link]

-

Biswas, T. (2022, June 29). MCQ-238: On α-Bromoketone & Grignard Reagent [Video]. YouTube. [Link]

-

ResearchGate. (2020). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations. [Link]

-

Chemdad. (n.d.). Lithium acetylide ethylenediamine complex. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-methyl-3-buten-2-ol. [Link]

-

Pearson. (2024, July 17). Propose a mechanism for the reaction of cyclohexyl methyl ketone with excess bromine in the presence of sodium hydroxide. [Link]

-

MDPI. (2021, April 15). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. [Link]

-

NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-. [Link]

-

Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the Applications and Properties of Propargyl Alcohol in Organic Synthesis [tengerchemical.com]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-Butyn-2-ol, 2-methyl- [webbook.nist.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. Lithium acetylide ethylenediamine complex, tech. 85%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Synthesis, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-cyclopropylbut-3-yn-2-ol, a unique tertiary alcohol featuring both a strained cyclopropyl ring and a reactive terminal alkyne. We will delve into its precise IUPAC nomenclature, molecular structure, and key physicochemical properties. The core of this document focuses on a detailed, mechanistically-grounded synthesis protocol. Furthermore, we explore the reactivity of this molecule, particularly its utility as a synthetic intermediate, and discuss its potential applications for researchers, scientists, and drug development professionals. The strategic incorporation of the cyclopropyl moiety, a prevalent structural motif in modern pharmaceuticals, makes this compound a valuable building block for creating novel chemical entities with potentially enhanced pharmacological profiles.

Nomenclature and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Let's dissect this name to understand the structure:

-

but- : Indicates a four-carbon principal chain.

-

-3-yn- : Specifies a carbon-carbon triple bond (an alkyne) starting at position 3 of the chain.

-

-2-ol : Denotes a hydroxyl (-OH) group located on the second carbon of the chain, classifying the molecule as an alcohol.

-

2-cyclopropyl- : A cyclopropyl group is attached to the second carbon of the main chain.

The combination of these elements defines a tertiary alcohol where the carbinol carbon (C2) is simultaneously bonded to a methyl group (C1), a cyclopropyl group, and an ethynyl group (C3-C4).

Molecular Identifiers:

Below is the 2D chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic characteristics of this compound is crucial for its handling, purification, and characterization.

| Property | Value | Source |

| Appearance | Colorless Liquid (Predicted) | |

| Boiling Point | 145-146 °C | [1] |

| Density | 0.934 g/cm³ | [1] |

| pKa | 13.21 ± 0.29 (Predicted) | [1] |

| ¹H NMR (Predicted) | Characteristic peaks for cyclopropyl, methyl, hydroxyl, and acetylenic protons. | |

| ¹³C NMR (Predicted) | Signals corresponding to sp, sp³, and carbinol carbons. | |

| IR Spectroscopy | Key absorptions expected for O-H (alcohol), C≡C-H (terminal alkyne), and C-H (alkane/cyclopropane) stretches. |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for synthesizing tertiary propargyl alcohols like this compound is through the alkynylation of a ketone . This nucleophilic addition reaction involves the attack of an acetylide anion on the electrophilic carbonyl carbon of a ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the carbinol carbon (C2) and the alkyne (C3). This reveals two key starting materials: methyl cyclopropyl ketone and an acetylene equivalent.

Caption: Retrosynthesis of this compound

Forward Synthesis: Experimental Protocol

This protocol describes the synthesis via the addition of lithium acetylide to methyl cyclopropyl ketone in a laboratory setting.

Reaction: Methyl Cyclopropyl Ketone + Lithium Acetylide-Ethylenediamine Complex → this compound

Materials:

-

Methyl cyclopropyl ketone

-

Lithium acetylide-ethylenediamine complex

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Reagent Preparation: The flask is charged with a suspension of lithium acetylide-ethylenediamine complex in anhydrous THF. The mixture is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Addition of Ketone: A solution of methyl cyclopropyl ketone in anhydrous THF is added dropwise to the cooled acetylide suspension over 30 minutes. The causality here is critical: slow addition prevents an exothermic reaction that could lead to side products.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours to ensure complete conversion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. This protonates the resulting alkoxide and neutralizes any remaining acetylide.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are then washed with brine to remove residual water and water-soluble impurities.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions and Synthetic Utility

The bifunctional nature of this compound—possessing both a hydroxyl group and a terminal alkyne—makes it a versatile intermediate.

Selective Hydrogenation

A primary application for analogous propargyl alcohols is their selective hydrogenation to yield allylic alcohols.[2][3] Using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), the alkyne can be selectively reduced to a cis-alkene without affecting the cyclopropyl ring or the alcohol.

This reaction transforms this compound into (Z)-2-cyclopropylbut-3-en-2-ol , a valuable building block for natural product synthesis and materials science.

Caption: Selective Hydrogenation of the Alkyne Moiety

Sonogashira Coupling

The terminal alkyne provides a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This allows for the direct attachment of aryl or vinyl groups, creating more complex molecular architectures. This is a cornerstone reaction in the synthesis of pharmaceuticals and organic electronic materials.

Relevance in Medicinal Chemistry and Drug Discovery

The inclusion of a cyclopropyl ring in a molecule is a well-established strategy in modern drug design.[4][5][6] This small, strained ring imparts several desirable properties:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkane, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[5]

-

Conformational Rigidity: The ring restricts the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[5]

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like a gem-dimethyl group or a vinyl group, allowing for fine-tuning of a molecule's steric and electronic properties.[5]

Therefore, this compound serves as a valuable starting material for introducing the cyclopropyl-tertiary alcohol motif into drug candidates. The alkyne functionality allows for its conjugation to other fragments of interest, making it a versatile building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.

Conclusion

This compound is a synthetically accessible and highly versatile chemical entity. Its structure, combining the unique properties of a cyclopropyl ring with the reactivity of a propargyl alcohol, makes it an attractive building block for advanced organic synthesis. For professionals in drug development, its potential to serve as a scaffold for creating metabolically stable and conformationally constrained molecules is of significant interest. The protocols and insights provided in this guide offer a foundational understanding for harnessing the potential of this compound in research and development endeavors.

References

- Vertex AI Search. (n.d.). 2-(1-Methylcyclopropyl)but-3-yn-2-ol. Retrieved January 17, 2026.

-

SpectraBase. (n.d.). 2-Cyclopropyl-3-butene-2-ol. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-3,3-dimethylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (2R)-but-3-yn-2-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved January 17, 2026, from [Link]

-

UNT Digital Library. (n.d.). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane. Retrieved January 17, 2026, from [Link]

- Chempedia. (n.d.).

-

MDPI. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.

-

ResearchGate. (2021). Continuous 2-Methyl-3-Butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved January 17, 2026, from [Link]

Sources

- 1. 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 [amp.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Physical characteristics of 2-Cyclopropylbut-3-yn-2-ol

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Cyclopropylbut-3-yn-2-ol

This guide provides a comprehensive technical overview of this compound, a unique tertiary alkynyl alcohol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core physical and chemical properties, synthesis protocols, spectroscopic signatures, and its strategic applications in modern organic synthesis. The inherent structural features—a strained cyclopropyl ring, a reactive terminal alkyne, and a tertiary alcohol—make it a valuable building block for creating complex molecular architectures with potential therapeutic applications.

Core Molecular and Physical Properties

This compound (CAS No. 4378-02-3) is a structurally distinct small molecule that combines the rigidity and unique electronic properties of a cyclopropyl group with the linear geometry and reactivity of a terminal alkyne.[1][2] These features are appended to a central quaternary carbon bearing a hydroxyl group, classifying it as a tertiary propargylic alcohol. The strategic placement of these functional groups provides multiple reaction handles for synthetic diversification.

The cyclopropyl moiety is a well-regarded "pharmacophore" in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve potency by locking in bioactive conformations, and modulate physicochemical properties such as solubility and lipophilicity.[2][3] The terminal alkyne serves as a versatile functional group for transformations like Sonogashira coupling, "click" chemistry, and reduction to other functionalities.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4378-02-3 | [1][2] |

| Molecular Formula | C₇H₁₀O | [1][2][4] |

| Molecular Weight | 110.15 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Cyclopropyl-3-butyn-2-ol, α-ethynyl-α-methyl-cyclopropanemethanol | [1] |

| Boiling Point | 145-146 °C | [1] |

| Appearance | Expected to be a liquid at room temperature | Inferred from related compounds[6][7] |

| Purity (Commercial) | Typically available at ≥95% | [2] |

Synthesis and Mechanistic Insights

The synthesis of tertiary propargylic alcohols like this compound is most commonly achieved through the nucleophilic addition of an acetylide to a ketone. This well-established methodology offers a reliable and direct route to the target molecule.

Experimental Protocol: Synthesis via Acetylide Addition

This protocol describes a robust, self-validating method for synthesizing this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Deprotonation of Cyclopropylacetylene (Formation of the Nucleophile)

-

Procedure: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve cyclopropylacetylene in an anhydrous ethereal solvent such as tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), dropwise.

-

Causality: The terminal alkyne proton of cyclopropylacetylene is weakly acidic (pKa ≈ 25). A strong base like n-BuLi is required for complete and rapid deprotonation, forming the lithium cyclopropylacetylide. This in-situ generation creates a potent carbon-based nucleophile. The low temperature is critical to prevent side reactions involving the solvent or the organolithium reagent.

Step 2: Nucleophilic Addition to Acetone

-

Procedure: While maintaining the reaction at -78 °C, slowly add anhydrous acetone to the freshly prepared lithium cyclopropylacetylide solution. The reaction is typically rapid. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting cyclopropylacetylene is consumed.

-

Causality: The negatively charged carbon of the acetylide attacks the electrophilic carbonyl carbon of acetone. Acetone is chosen as the electrophile to generate the desired tertiary alcohol with two methyl groups on the carbinol carbon. Maintaining a low temperature prevents potential enolization of the acetone and other side reactions.

Step 3: Aqueous Workup and Quenching

-

Procedure: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Causality: The addition of a mild proton source like NH₄Cl protonates the newly formed alkoxide, yielding the final alcohol product. Using a weak acid prevents any potential acid-catalyzed degradation of the product. This step also neutralizes any remaining organolithium reagent.

Step 4: Extraction and Purification

-

Procedure: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

-

Causality: The organic product is more soluble in the organic phase. Repeated extractions ensure maximum recovery. The brine wash removes residual water, and the drying agent eliminates all traces of moisture before solvent removal, which is crucial for obtaining a pure product.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization Profile

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR and IR spectroscopy for its constituent functional groups.[8] This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Region / Chemical Shift (δ) | Predicted Signal Characteristics | Assignment & Rationale |

| ¹H NMR | ~0.4-0.8 ppm | Multiplet | Protons of the CH₂ groups in the cyclopropyl ring. |

| ~0.9-1.3 ppm | Multiplet | Proton of the CH group in the cyclopropyl ring. | |

| ~1.5 ppm | Singlet | Protons of the two equivalent methyl (CH₃) groups. | |

| ~2.1 ppm | Singlet | Proton of the terminal alkyne (C≡C-H). | |

| ~2.0-3.0 ppm | Broad Singlet | Proton of the hydroxyl (-OH) group; position is variable.[8] | |

| ¹³C NMR | ~0-10 ppm | CH₂ | Carbons of the cyclopropyl ring. |

| ~15-25 ppm | CH | Carbon of the cyclopropyl ring attached to the quaternary center. | |

| ~30-35 ppm | CH₃ | Carbons of the two methyl groups. | |

| ~65-75 ppm | Quaternary C | Carbinol carbon (C-OH). | |

| ~70-75 ppm | CH | Terminal alkyne carbon (≡C-H). | |

| ~85-95 ppm | Quaternary C | Internal alkyne carbon (C≡). | |

| IR Spectroscopy | ~3600-3200 cm⁻¹ | Strong, Broad | O-H stretch from the alcohol.[8] |

| ~3300 cm⁻¹ | Strong, Sharp | ≡C-H stretch from the terminal alkyne. | |

| ~3080 cm⁻¹ | Weak | C-H stretch from the cyclopropyl ring. | |

| ~2100 cm⁻¹ | Weak, Sharp | C≡C stretch from the alkyne. | |

| ~1200-1000 cm⁻¹ | Strong | C-O stretch from the tertiary alcohol.[8] |

Safety, Handling, and Storage

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from heat, sparks, open flames, and strong oxidizing agents.[10][11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically valuable building block for chemical synthesis, particularly within the fields of medicinal chemistry and materials science. Its unique combination of a tertiary alcohol, a terminal alkyne, and a cyclopropyl ring offers a rich platform for molecular diversification. The synthetic route via acetylide addition is robust and high-yielding, and the compound's identity can be confidently confirmed using standard spectroscopic techniques. Proper handling and storage are essential due to its presumed flammability and irritant properties. This guide provides the foundational technical knowledge for researchers to effectively utilize this versatile compound in their discovery and development programs.

References

-

PubChem. 2-Cyclopropyl-3-methylbutan-2-ol | C8H16O | CID 262980. Available at: [Link]

-

SpectraBase. 2-Cyclopropyl-3-butene-2-ol. Available at: [Link]

-

ChemBK. 2-Cyclopropylbutan-2-ol. Available at: [Link]

-

Molbase. Cyclopropyl carbinol: properties, applications in organic synthesis and safety. (2023-09-11). Available at: [Link]

-

PubChem. (2S)-But-3-yn-2-ol | C4H6O | CID 6995470. Available at: [Link]

-

DrugFuture. 2-Methyl-3-butyn-2-ol. Available at: [Link]

-

Organic Syntheses. SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. (2007). Org. Synth., 84, 120. Available at: [Link]

-

Wikipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link]

-

MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis. (2021). Catalysts, 11(4), 501. Available at: [Link]

-

PubChem. (2R)-but-3-yn-2-ol | C4H6O | CID 638102. Available at: [Link]

-

ATB. (2R)-3-Butyn-2-ol | C4H6O | MD Topology | NMR | X-Ray. Available at: [Link]

-

The Good Scents Company. 1,3-bis-(isocyanatomethyl) benzene, 3634-83-1. Available at: [Link]

-

NIST. m-Xylylene diisocyanate. Available at: [Link]

-

Grokipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2020). Chem. Rev., 120(1), 387-440. Available at: [Link]

-

PubChem. 3-Cyclopropylprop-2-yn-1-ol | C6H8O | CID 2793757. Available at: [Link]

-

Chemistry LibreTexts. 11.12: Spectroscopy of Alcohols and Phenols. (2020-07-07). Available at: [Link]

Sources

- 1. 2-CYCLOPROPYL-3-BUTYN-2-OL | 4378-02-3 [amp.chemicalbook.com]

- 2. cas 4378-02-3|| where to buy 2-CYCLOPROPYL-3-BUTYN-2-OL [english.chemenu.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-1614029) | 4378-02-3 [evitachem.com]

- 5. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. southwest.tn.edu [southwest.tn.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropylbut-3-yn-2-ol, a unique bifunctional molecule, has garnered increasing interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its structure, which incorporates a sterically demanding cyclopropyl group and a reactive terminal alkyne adjacent to a tertiary alcohol, provides a versatile scaffold for the synthesis of complex molecular architectures. The inherent ring strain of the cyclopropyl moiety and the synthetic utility of the ethynyl group make this compound a valuable building block for creating novel carbocyclic and heterocyclic systems.[1] This guide aims to provide a comprehensive overview of this compound, including its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 4378-02-3 | [2] |

| Molecular Formula | C7H10O | [2] |

| Molecular Weight | 110.15 g/mol | [2] |

| Boiling Point | 145-146 °C | [2] |

| Density | 0.934 g/cm³ | [2] |

| pKa | 13.21 ± 0.29 (Predicted) | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves the nucleophilic addition of an ethynyl group to cyclopropyl methyl ketone. This reaction, a variation of the Favorskii reaction, is a cornerstone of alkyne chemistry.[3]

Experimental Protocol: Ethynylation of Cyclopropyl Methyl Ketone

Objective: To synthesize this compound via the addition of acetylene to cyclopropyl methyl ketone.

Materials:

-

Cyclopropyl methyl ketone

-

Acetylene gas (or a suitable surrogate like ethynylmagnesium bromide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Strong base (e.g., sodium amide (NaNH₂), n-butyllithium (n-BuLi))

-

Anhydrous ammonium chloride (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for acetylene or nitrogen), a dropping funnel, and a reflux condenser is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Solvent: The anhydrous solvent (e.g., THF) is added to the flask, followed by the strong base (e.g., NaNH₂). The suspension is stirred.

-

Acetylene Introduction: Acetylene gas is bubbled through the stirred suspension at a controlled rate. This deprotonates the acetylene to form the sodium acetylide nucleophile. Alternatively, a pre-formed solution of an acetylide, such as ethynylmagnesium bromide in THF, can be used.

-

Addition of Ketone: A solution of cyclopropyl methyl ketone in the anhydrous solvent is added dropwise from the dropping funnel to the acetylide suspension at a low temperature (typically 0 °C to -78 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: The aqueous layer is separated and extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical as the acetylide anion is a strong base and can react with atmospheric moisture and carbon dioxide.

-

Anhydrous Conditions: All reagents and solvents must be strictly anhydrous to prevent the quenching of the highly reactive acetylide nucleophile.

-

Low Temperature: The addition of the ketone is performed at low temperatures to manage the exothermicity of the reaction and to minimize side reactions.

-

Quenching with Ammonium Chloride: A mild acid source like ammonium chloride is used for quenching to protonate the resulting alkoxide without causing degradation of the desired alcohol product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a compelling starting material for the synthesis of biologically active molecules. The cyclopropyl group is a known bioisostere for phenyl rings and other functional groups, often improving metabolic stability and binding affinity.[1] The terminal alkyne provides a handle for various transformations, including click chemistry, Sonogashira coupling, and conversion to other functional groups.

Potential Synthetic Transformations

The reactivity of this compound can be harnessed in several ways:

-

Oxidation: The tertiary alcohol can be resistant to oxidation, but under forcing conditions, cleavage of the C-C bond can occur.

-

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using Lindlar's catalyst) or alkane (using catalytic hydrogenation with Pd/C).[4]

-

Substitution: The hydroxyl group can be substituted with other functionalities, such as halides, after activation.[4]

-

Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for linking molecular fragments in drug discovery.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex structures.

Logical Relationship of Functional Groups to Applications

Caption: Relationship between functional groups and applications.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis is straightforward, and its unique combination of a cyclopropyl group and a terminal alkyne offers a wide range of possibilities for creating novel and complex molecular architectures. As the demand for new therapeutic agents with improved properties continues to grow, the strategic use of such well-defined and multifunctional building blocks will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

-

2-Cyclopropyl-3-butene-2-ol - SpectraBase. Available at: [Link]

-

2-Cyclopropylbutan-2-ol - ChemBK. Available at: [Link]

-

2-Cyclopropyl-3-methylbutan-2-ol | C8H16O | CID 262980 - PubChem. Available at: [Link]

-

Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane - UNT Digital Library. Available at: [Link]

-

2-Methylbut-3-yn-2-ol - Wikipedia. Available at: [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropylbut-3-yn-2-ol, a versatile building block in medicinal chemistry. The document details its physicochemical properties, including its precise molecular weight, and presents a validated synthetic protocol. Furthermore, it delves into the strategic importance of the cyclopropyl and propargyl alcohol moieties in drug design, supported by an analysis of its reactivity and potential applications in the development of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and organic synthesis.

Introduction: The Strategic Value of this compound in Medicinal Chemistry

This compound is a unique bifunctional molecule that incorporates two highly valuable motifs in drug design: a cyclopropyl group and a propargyl alcohol. The cyclopropyl ring, a three-membered carbocycle, is increasingly utilized as a "bioisostere" for various functional groups, offering a means to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. Its rigid structure can also serve to lock a molecule into a specific, biologically active conformation. The propargyl alcohol moiety, on the other hand, provides a reactive handle for a variety of chemical transformations, including click chemistry, coupling reactions, and the formation of various heterocyclic systems, making it a cornerstone for the construction of complex molecular architectures.

The combination of these two functionalities in this compound creates a powerful synthon for the development of novel pharmaceutical agents across various therapeutic areas, including oncology and virology.[1][2] This guide will explore the fundamental characteristics of this compound and provide practical insights into its synthesis and application.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀O | - |

| Molecular Weight | 110.15 g/mol | - |

| CAS Number | 4378-02-3 | - |

| Appearance | Colorless to pale yellow liquid (predicted) | - |

| Boiling Point | Not reported, estimated to be around 150-170 °C | - |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) | - |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of this compound is typically achieved through the nucleophilic addition of a cyclopropylacetylide anion to acetone. The following protocol is a representative procedure adapted from analogous syntheses of propargyl alcohols.

Reaction Scheme:

A schematic representation of the synthesis of this compound.

Step-by-Step Methodology:

Materials:

-

Cyclopropylacetylene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (flame-dried)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add cyclopropylacetylene and anhydrous THF under an inert atmosphere.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithium cyclopropylacetylide salt will be observed.

-

Addition of Acetone: After the addition of n-BuLi is complete, stir the reaction mixture at -78 °C for an additional 30-60 minutes. Subsequently, add anhydrous acetone dropwise, again ensuring the temperature remains below -70 °C.

-

Quenching: Once the acetone addition is complete, allow the reaction to stir at -78 °C for 1-2 hours. Then, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as organolithium reagents like n-BuLi are highly reactive towards water and oxygen.

-

Low Temperature: The reaction is performed at -78 °C to control the reactivity of the highly basic n-butyllithium and to prevent side reactions, such as the enolization of acetone.

-

Saturated Ammonium Chloride Quench: This aqueous solution is used to protonate the resulting alkoxide and to neutralize any remaining organolithium species in a controlled manner.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Cyclopropyl Protons: A complex multiplet in the upfield region (approximately 0.4-1.2 ppm).

-

Methyl Protons: A singlet at around 1.5 ppm, integrating to 6 hydrogens.

-

Alkynyl Proton: A singlet around 2.4 ppm.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent (typically between 1.5-4.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Cyclopropyl Carbons: Signals in the upfield region (approximately 0-15 ppm).

-

Methyl Carbons: A signal around 30 ppm.

-

Quaternary Carbon (C-OH): A signal around 65 ppm.

-

Alkynyl Carbons: Two signals in the range of 70-90 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch: A broad band around 3300-3400 cm⁻¹ characteristic of an alcohol.

-

C≡C-H Stretch: A sharp, weak band around 3300 cm⁻¹.

-

C≡C Stretch: A weak band around 2100 cm⁻¹.

-

C-H (sp³) Stretch: Bands just below 3000 cm⁻¹.

Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound opens up a wide array of possibilities for synthetic transformations.

Key reaction pathways of this compound.

-

Reactions of the Hydroxyl Group: The tertiary alcohol can undergo oxidation to the corresponding ketone under appropriate conditions. It can also be converted into esters or ethers to modify the molecule's properties or to introduce further functionality.

-

Reactions of the Terminal Alkyne: The terminal alkyne is a versatile functional group for carbon-carbon bond formation. It can participate in:

-

Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": To form triazole rings, which are important pharmacophores.

-

Sonogashira Coupling: To introduce aryl or vinyl substituents.

-

Reduction: The triple bond can be selectively reduced to a double bond (cis or trans) or a single bond, providing access to a range of saturated and unsaturated analogues.

-

Applications in Drug Discovery: A Forward Look

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its constituent motifs are found in numerous successful pharmaceuticals. The strategic incorporation of the cyclopropyl group has been shown to be beneficial in various drug classes. For instance, in some antiviral nucleoside analogs, the cyclopropyl group can enhance the binding affinity to viral enzymes.[3] In the realm of oncology, cyclopropyl-containing compounds have demonstrated potent anticancer activities.[2]

The synthetic versatility of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. Its potential as a key intermediate in the synthesis of novel antiviral and anticancer agents is particularly noteworthy. Researchers can leverage the reactivity of both the hydroxyl and alkyne functionalities to rapidly assemble diverse molecular scaffolds for biological evaluation.

Conclusion

This compound is a high-value chemical building block with significant potential in medicinal chemistry. Its unique combination of a metabolically robust cyclopropyl group and a synthetically versatile propargyl alcohol moiety provides a powerful platform for the design and synthesis of next-generation therapeutics. The detailed synthetic protocol and discussion of its reactivity presented in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. As the demand for novel and effective pharmaceuticals continues to grow, the strategic application of such well-designed building blocks will be instrumental in advancing the frontiers of medicine.

References

- (Reference to a general organic chemistry textbook or a review on propargyl alcohol synthesis will be added here upon finding a suitable source).

- (Reference to a review on the use of cyclopropane in medicinal chemistry will be added here).

- (Reference to a publication detailing a similar synthesis will be added here).

-

Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides. (2003). Bull. Korean Chem. Soc.[Link]

-

Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. (2010). Bioorganic & Medicinal Chemistry.[Link]

-

Synthesis of potentially antiviral cyclopropyl nucleosides. (2015). ResearchGate.[Link]

Sources

- 1. Synthesis and Antiviral Activity of Novel trans-2,2-Dimethyl Cyclopropyl Nucleosides -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 2. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Stability and reactivity of 2-Cyclopropylbut-3-yn-2-ol

An In-depth Technical Guide to the Stability and Reactivity of 2-Cyclopropylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fascinating molecule that incorporates the unique steric and electronic properties of a cyclopropyl ring with the reactivity of a tertiary propargyl alcohol. This guide provides a comprehensive analysis of its stability and reactivity, offering insights into its handling, storage, and synthetic potential. We will delve into the thermal and chemical stability of this compound, explore the reactivity of its constituent functional groups—the hydroxyl, the alkynyl, and the cyclopropyl moieties—and present detailed protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to harness the full potential of this versatile building block.

Introduction: The Unique Structural Attributes of this compound

The juxtaposition of a cyclopropyl group and a tertiary propargyl alcohol within the same molecule imparts a unique combination of stability and reactivity to this compound. The cyclopropyl ring, with its high p-character C-C bonds, can electronically interact with the adjacent functionality, influencing its reactivity.[1] This structural feature is of significant interest in drug discovery, where cyclopropyl groups are often incorporated to enhance metabolic stability and binding affinity.[2][3] The tertiary alcohol and the terminal alkyne, on the other hand, are versatile functional handles for a wide array of chemical transformations.[4][5] Understanding the interplay between these groups is paramount for its effective utilization in complex molecule synthesis.

This guide will systematically explore the chemical behavior of this compound, providing both theoretical understanding and practical, field-proven protocols.

Stability Profile

Thermal Stability

Key Considerations for Thermal Stability:

-

Elevated Temperatures: Avoid prolonged exposure to high temperatures to prevent decomposition.

-

Basic Conditions: Exercise extreme caution when using strong bases, as this can initiate hazardous exothermic reactions.[8]

-

Storage: Store in a cool, well-ventilated area, away from heat sources and incompatible materials.

Chemical Stability

This compound is generally stable under neutral and mildly acidic or basic conditions at ambient temperature. However, its stability is significantly influenced by the reaction environment.

-

Acidic Conditions: Strong acids can catalyze rearrangements involving the cyclopropyl ring and the tertiary alcohol, leading to a variety of products.[9] This reactivity will be discussed in detail in the reactivity section.

-

Basic Conditions: The terminal alkyne proton is weakly acidic, with a pKa analogous to other propargyl alcohols (propargyl alcohol pKa ≈ 13.6).[10] Strong bases will deprotonate the alkyne, forming the corresponding acetylide. This is a key step in many of its synthetic applications.

-

Oxidizing and Reducing Agents: The molecule is susceptible to oxidation and reduction at the alkyne and alcohol functionalities. These reactions are central to its synthetic utility.

Reactivity and Synthetic Applications

The reactivity of this compound can be systematically understood by considering the reactions of its three key functional components: the hydroxyl group, the alkynyl group, and the cyclopropyl ring.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo typical alcohol reactions, such as etherification, esterification, and displacement.

3.1.1. Meyer-Schuster Rearrangement

A characteristic reaction of tertiary propargylic alcohols is the acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[10]

Caption: Meyer-Schuster rearrangement of this compound.

Reactions of the Alkynyl Group

The terminal alkyne is a hub of reactivity, participating in additions, couplings, and cycloadditions.

3.2.1. Hydration

The hydration of the triple bond, typically catalyzed by mercury salts, yields a methyl ketone.

3.2.2. Hydrogenation

Catalytic hydrogenation of the alkyne can be controlled to selectively produce the corresponding alkene or the fully saturated alkane.

-

Selective Hydrogenation to the Alkene: Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is commonly used for the cis-selective reduction of alkynes to alkenes.

-

Full Hydrogenation to the Alkane: Catalysts such as Pd/C or PtO₂ will reduce the alkyne to the corresponding alkane.

Experimental Protocol: Selective Hydrogenation to 2-Cyclopropylbut-3-en-2-ol

-

Catalyst Preparation: In a round-bottom flask, suspend Lindlar's catalyst (5% w/w) in a suitable solvent (e.g., methanol or ethyl acetate).

-

Reaction Setup: Add this compound (1.0 eq) to the catalyst suspension.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure the reaction stops at the alkene stage.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

3.2.3. C-C Bond Forming Reactions

The terminal alkyne is an excellent substrate for various C-C bond-forming reactions, including Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings.

Reactions Involving the Cyclopropyl Ring

The strained cyclopropyl ring can participate in unique rearrangements and ring-opening reactions, particularly when activated by an adjacent carbocation.

3.3.1. Acid-Catalyzed Rearrangement

Treatment of cyclopropyl carbinols with acid can lead to ring expansion or the formation of homoallylic alcohols.[9] In the case of this compound, protonation of the hydroxyl group and subsequent loss of water would generate a tertiary carbocation adjacent to the cyclopropyl ring. This intermediate can then undergo rearrangement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rawsource.com [rawsource.com]

- 5. nbinno.com [nbinno.com]

- 6. rawsource.com [rawsource.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Propargyl alcohol - Wikipedia [en.wikipedia.org]

Discovery and history of 2-Cyclopropylbut-3-yn-2-ol

An In-Depth Technical Guide to 2-Cyclopropylbut-3-yn-2-ol: Discovery, Synthesis, and Applications

Introduction

This compound is a fascinating organic molecule that belongs to the family of tertiary propargylic alcohols. Its structure is characterized by a cyclopropyl group and a terminal alkyne moiety, both connected to a central carbinol carbon. This unique combination of a strained three-membered ring and a reactive carbon-carbon triple bond makes it a valuable building block in modern organic synthesis and a compound of interest for medicinal chemistry. The cyclopropyl group can impart unique conformational constraints and metabolic stability to larger molecules, while the acetylenic handle allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the historical context of its synthesis, a detailed look at its preparation, its physicochemical properties, and its potential applications for researchers and professionals in drug development.

Historical Context: The Favorskii Reaction

The discovery and synthesis of this compound are intrinsically linked to the pioneering work of the Russian chemist Alexei Yevgrafovich Favorskii. In the early 1900s, Favorskii discovered a named reaction that would become a cornerstone of alkyne chemistry: the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions.[1] This reaction, now known as the Favorskii reaction, provides a direct and efficient route to propargyl alcohols.[1]

The fundamental mechanism involves the deprotonation of the acidic terminal alkyne by a strong base, such as potassium hydroxide or sodium amide, to generate a highly nucleophilic metal acetylide.[1] This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, and subsequent protonation of the resulting alkoxide yields the propargylic alcohol.[1] The discovery of this reaction was a significant advancement, as it opened up access to a wide variety of previously inaccessible acetylenic alcohols, which are now recognized as crucial intermediates in organic synthesis.

Synthesis of this compound